Methyl (R)-4-boc-6,6-dimethyl-morpholine-3-carboxylate
CAS No.:
Cat. No.: VC15826243
Molecular Formula: C13H23NO5
Molecular Weight: 273.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H23NO5 |
|---|---|
| Molecular Weight | 273.33 g/mol |
| IUPAC Name | 4-O-tert-butyl 3-O-methyl (3R)-6,6-dimethylmorpholine-3,4-dicarboxylate |
| Standard InChI | InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-8-13(4,5)18-7-9(14)10(15)17-6/h9H,7-8H2,1-6H3/t9-/m1/s1 |
| Standard InChI Key | OQAXKPFDEGWERL-SECBINFHSA-N |
| Isomeric SMILES | CC1(CN([C@H](CO1)C(=O)OC)C(=O)OC(C)(C)C)C |
| Canonical SMILES | CC1(CN(C(CO1)C(=O)OC)C(=O)OC(C)(C)C)C |
Introduction
Structural Characteristics and Stereochemical Configuration
Methyl (R)-4-boc-6,6-dimethyl-morpholine-3-carboxylate (IUPAC name: 4-O-tert-butyl 3-O-methyl (3R)-6,6-dimethylmorpholine-3,4-dicarboxylate) features a six-membered morpholine ring substituted with a tert-butoxycarbonyl (Boc) protecting group at the 4-position and a methyl ester at the 3-position. The 6,6-dimethyl substitution imposes steric constraints that stabilize the chair conformation of the morpholine ring, while the R-configuration at the 3-position confers chirality, critical for its interactions in asymmetric synthesis .
The molecular formula is C₁₃H₂₃NO₅, with a molecular weight of 273.33 g/mol . Key spectroscopic identifiers include:
-
InChIKey:
OQAXKPFDEGWERL-SECBINFHSA-N(indicative of stereospecificity)
The Boc group enhances solubility in non-polar solvents and protects the amine during synthetic steps, while the methyl ester facilitates further functionalization via hydrolysis or transesterification .
Synthetic Pathways and Optimization
General Synthesis Strategy
The synthesis involves a multi-step sequence starting from diisopropanolamine or related precursors. Key steps include:
-
Ring Formation: Cyclization of diisopropanolamine under acidic conditions to yield 2,6-dimethylmorpholine .
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Boc Protection: Introduction of the Boc group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine .
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Esterification: Methylation of the carboxylic acid intermediate with methyl chloride or dimethyl carbonate .
A critical challenge is controlling stereochemistry. As reported in patent CN110950818B, enantioselective crystallization using chiral carboxylic acids (e.g., propionic acid) in ester solvents (e.g., ethyl acetate) isolates the R-enantiomer with >99% enantiomeric excess (ee) .
Reaction Conditions and Yields
Physicochemical Properties
Data from experimental and computational studies reveal the following properties:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 327.9 ± 42.0°C (Predicted) | |
| Density | 1.085 ± 0.06 g/cm³ | |
| LogP (Partition Coefficient) | -3.51 ± 0.60 | |
| Solubility | Soluble in ethyl acetate, DCM |
The low LogP value suggests high hydrophilicity, likely due to the polar morpholine ring and ester groups .
Applications in Organic Synthesis
Asymmetric Catalysis
The R-enantiomer is employed in chiral auxiliaries for synthesizing β-amino alcohols and γ-lactams. Its rigid structure directs stereoselective additions, as evidenced in the synthesis of antiviral agents .
Peptide Mimetics
The Boc-protected amine serves as a masked amino group in peptide coupling reactions. Post-deprotection with trifluoroacetic acid (TFA) yields free amines for further elaboration .
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